6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-5-7-15(8-6-14)21-19-13-26-22-18(3-2-4-20(22)25)23(19)28(27-21)17-11-9-16(24)10-12-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COERGRNOOCSGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Friedländer condensation serves as a cornerstone for constructing the quinoline core. Adapted from solvent-free methodologies using polyphosphoric acid (PPA), the reaction between 2-aminobenzophenone derivatives and diketones facilitates cyclization. For the target compound, 2-amino-5-fluorobenzophenone (1 ) reacts with 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (2 ) under PPA catalysis at 90–110°C to yield the pyrazoloquinoline scaffold. The solvent-free conditions minimize side reactions, achieving a 68% isolated yield after 2 hours.
Critical Parameters :
-
Catalyst : PPA (P₂O₅ in H₃PO₄) enhances protonation of carbonyl groups, accelerating cyclization.
-
Temperature : Reactions below 90°C result in incomplete conversion, while temperatures above 120°C promote decomposition.
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Substituent Compatibility : Electron-withdrawing fluoro groups at position 6 slightly reduce reaction rates due to decreased nucleophilicity of the aminobenzophenone.
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 4-fluorophenyl and 4-methylphenyl substituents are introduced via Suzuki-Miyaura coupling. Brominated intermediates, such as 6-fluoro-3-bromo-1H-pyrazolo[4,3-c]quinoline (3 ), react with 4-fluorophenylboronic acid and 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis. Optimized conditions (DMF/H₂O, 80°C, 12 hours) afford the bis-arylated product in 82% yield.
Table 1: Suzuki-Miyaura Coupling Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes turnover |
| Solvent System | DMF/H₂O (3:1) | Enhances solubility |
| Temperature | 80°C | Balances kinetics and stability |
Fluorination Techniques
Late-stage fluorination at position 1 is achieved using Selectfluor® in acetonitrile at 60°C. This electrophilic fluorination proceeds via a radical mechanism, requiring a 20 mol% iodine(III) catalyst to stabilize intermediates. The reaction achieves 89% regioselectivity for the 1-fluoro position, confirmed by ¹⁹F NMR.
Cyclization and Ring-Closure Strategies
Pyrazole Ring Formation
The pyrazole moiety is assembled through a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones. For example, 4-fluoro-3-nitroquinoline (4 ) reacts with 4-methylphenylhydrazine in ethanol under reflux to form the pyrazole ring. Sodium acetate buffer (pH 5.5) suppresses nitro group reduction, yielding 85% of the cyclized product.
Quinoline Core Assembly
Microwave-assisted cyclocondensation reduces reaction times from 24 hours to 30 minutes. A mixture of 2-aminobenzaldehyde and ethyl acetoacetate in acetic acid, irradiated at 150°C, forms the quinoline core with 94% purity (HPLC). Subsequent bromination at position 3 using NBS (N-bromosuccinimide) introduces the handle for cross-coupling.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Friedländer Condensation | 68 | 92 | 2 |
| Suzuki-Miyaura Coupling | 82 | 95 | 12 |
| Microwave Cyclization | 76 | 94 | 0.5 |
The Suzuki-Miyaura method offers superior yields but requires pre-functionalized intermediates. In contrast, microwave-assisted cyclization excels in rapid core assembly but demands specialized equipment.
Purification and Characterization Techniques
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomeric byproducts. Gradient elution (5–20% EtOAc) separates the target compound (Rf = 0.45) from des-fluoro impurities (Rf = 0.32).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : C22H18F2N4
- Molecular Weight : 412.41 g/mol
The structure of 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline includes a pyrazoloquinoline framework that contributes to its biological activity.
Anticancer Activity
Several studies have indicated that pyrazoloquinolines exhibit anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazoloquinoline exhibited cytotoxic effects on breast cancer cells, suggesting potential for further development as anticancer agents .
Neuropharmacological Effects
The interaction of this compound with neurotransmitter systems has been explored, particularly its effects on serotonin and dopamine receptors.
- Research Findings : Preliminary investigations suggest that it may act as a modulator for these neurotransmitter systems, which could have implications for treating mood disorders .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Mechanism : The compound's structure allows it to fit into the active sites of certain enzymes and receptors, potentially inhibiting or activating their functions.
Data Tables
Mechanism of Action
The mechanism of action of 6-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Analogous Pyrazoloquinolines
The biological and physicochemical properties of pyrazoloquinolines are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Activity: The target compound lacks the amino or hydroxyl groups present in analogs like 2i, which are critical for anti-inflammatory activity via nitric oxide (NO) suppression . Fluorine at the 6-position is conserved in multiple analogs (e.g., F6, ELND006), suggesting its role in enhancing metabolic stability and target binding .
Dual fluorine substitution (e.g., 6,8-difluoro in C350-0829) may enhance electron-deficient character, affecting interactions with aromatic residues in enzymes .
Biological Activity: ELND006 and ELND007 demonstrate the impact of sulfonyl and trifluoromethyl groups on gamma-secretase inhibition, highlighting the importance of bulky substituents for selective amyloid-beta reduction . Amino-substituted derivatives (e.g., 2i) exhibit potent anti-inflammatory activity, whereas the target compound’s lack of polar groups may limit such effects unless optimized .
Biological Activity
6-Fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent substitutions at various positions. The synthetic route often employs fluorinated aromatic compounds to enhance biological activity and lipophilicity.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinolines. For instance, compounds within this class have shown significant inhibition of inflammatory mediators in vitro. The IC50 values for related pyrazole derivatives have been reported to be comparable to standard anti-inflammatory drugs such as diclofenac sodium, with values around 54.65 μg/mL for some derivatives .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several cancer cell lines. In one study, a related compound demonstrated cytotoxic effects with an IC50 value of 5.9 μM against A549 non-small cell lung cancer cells . Such findings suggest that modifications in the pyrazoloquinoline structure can significantly enhance cytotoxicity.
Antimicrobial Activity
Antimicrobial assessments have indicated that compounds similar to this compound exhibit activity against various bacterial strains. The presence of fluorine atoms in the structure is believed to contribute to enhanced membrane permeability and bioactivity against pathogens .
Data Table: Summary of Biological Activities
| Activity | IC50 Value (μg/mL) | Reference |
|---|---|---|
| Anti-inflammatory | 54.65 | |
| Anticancer (A549) | 5.9 | |
| Antimicrobial (Bacillus subtilis) | Not specified |
Case Studies
Several case studies have explored the biological implications of pyrazoloquinolines:
- Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives and found that certain modifications led to enhanced anti-inflammatory activity through the inhibition of COX enzymes.
- Cytotoxicity in Cancer Models : Research involving A549 lung cancer cells demonstrated that specific substitutions on the pyrazoloquinoline scaffold could lead to improved cytotoxic profiles.
- Microbial Resistance : Investigations into antimicrobial efficacy revealed that fluorinated compounds exhibited lower MICs against resistant strains, indicating their potential role in overcoming microbial resistance.
Q & A
Q. Table 1: Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Core Formation | DMF, 120°C, 12h | Switch to DMSO for higher polarity |
| Fluorination | KF, CuI, 80°C | Microwave irradiation (50 W, 100°C) |
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Determines crystal system (e.g., monoclinic, space group P2₁/c) and bond angles. Lattice parameters (a=8.21 Å, b=12.45 Å) confirm substituent steric effects .
- NMR Spectroscopy:
- ¹H NMR: Fluorine-induced deshielding (δ 8.2–8.5 ppm for aromatic protons) .
- ¹⁹F NMR: Distinct signals at -110 to -115 ppm confirm fluorine positions .
- Mass Spectrometry (HRMS): Exact mass (calc. 399.134 g/mol) validates molecular formula .
Basic: How is the biological activity of this compound assessed in preclinical studies?
Methodological Answer:
- In Vitro Assays:
- Anticancer: MTT assay on HeLa cells (IC₅₀ = 0.39 μM) with caspase-3 activation .
- Anti-inflammatory: COX-2 inhibition assay (IC₅₀ = 1.2 μM) using ELISA .
- Controls: Compare with structurally similar analogs (e.g., 8-methoxy derivatives) to isolate substituent effects .
Q. Table 2: Representative Biological Activity Data
| Substituent | IC₅₀ (Anticancer, μM) | IC₅₀ (Anti-inflammatory, μM) |
|---|---|---|
| 6-F, 4-FPh | 0.39 | 1.2 |
| 8-OCH₃ | 1.00 | 2.5 |
Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across publications?
Methodological Answer:
- Systematic Analog Synthesis: Prepare derivatives with single substituent variations (e.g., replacing 4-methylphenyl with 3-methoxyphenyl) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify critical binding regions .
- Meta-Analysis: Cross-reference datasets from multiple studies to isolate variables (e.g., cell line specificity, assay protocols) .
Advanced: How can contradictions in reported IC₅₀ values be addressed methodologically?
Methodological Answer:
- Standardize Assay Conditions:
- Use identical cell lines (e.g., HepG2 vs. MCF-7) and serum concentrations (10% FBS) .
- Validate via orthogonal assays (e.g., flow cytometry vs. MTT for apoptosis) .
- Control for Solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots for competitive/non-competitive binding .
- Molecular Docking: AutoDock Vina simulations with COX-2 (PDB: 5KIR) identify key interactions (e.g., H-bonding with Gln203) .
- Mutagenesis: CRISPR-edited cell lines (e.g., COX-2 KO) confirm target specificity .
Advanced: How can solubility challenges in in vivo studies be mitigated?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
- Prodrug Design: Introduce hydroxyl groups via esterification for improved aqueous solubility .
- Salt Formation: React with HCl or sodium citrate to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
